Cas no 2228579-23-3 (3-(5-bromo-3-methylfuran-2-yl)butan-1-amine)

3-(5-Bromo-3-methylfuran-2-yl)butan-1-amine is a brominated furan derivative with a butylamine side chain, offering versatile reactivity for synthetic applications. The bromine substituent at the 5-position enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The methyl group at the 3-position contributes to steric stabilization, while the primary amine moiety provides a handle for derivatization or conjugation. This compound is particularly valuable in medicinal chemistry and materials science, where its structural features facilitate the development of novel heterocyclic frameworks. Its balanced reactivity and stability make it a practical intermediate for targeted synthesis.
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine structure
2228579-23-3 structure
Product name:3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
CAS No:2228579-23-3
MF:C9H14BrNO
Molecular Weight:232.117561817169
CID:6324171
PubChem ID:165736202

3-(5-bromo-3-methylfuran-2-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
    • 2228579-23-3
    • EN300-1910126
    • インチ: 1S/C9H14BrNO/c1-6(3-4-11)9-7(2)5-8(10)12-9/h5-6H,3-4,11H2,1-2H3
    • InChIKey: XULNDDGEXDZMGQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(C(C)CCN)O1

計算された属性

  • 精确分子量: 231.02588g/mol
  • 同位素质量: 231.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 143
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 39.2Ų

3-(5-bromo-3-methylfuran-2-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1910126-0.5g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
0.5g
$1783.0 2023-09-18
Enamine
EN300-1910126-10.0g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
10g
$7988.0 2023-06-01
Enamine
EN300-1910126-1g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
1g
$1857.0 2023-09-18
Enamine
EN300-1910126-0.05g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
0.05g
$1560.0 2023-09-18
Enamine
EN300-1910126-1.0g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
1g
$1857.0 2023-06-01
Enamine
EN300-1910126-0.1g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
0.1g
$1635.0 2023-09-18
Enamine
EN300-1910126-2.5g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
2.5g
$3641.0 2023-09-18
Enamine
EN300-1910126-10g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
10g
$7988.0 2023-09-18
Enamine
EN300-1910126-0.25g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
0.25g
$1708.0 2023-09-18
Enamine
EN300-1910126-5.0g
3-(5-bromo-3-methylfuran-2-yl)butan-1-amine
2228579-23-3
5g
$5387.0 2023-06-01

3-(5-bromo-3-methylfuran-2-yl)butan-1-amine 関連文献

3-(5-bromo-3-methylfuran-2-yl)butan-1-amineに関する追加情報

Introduction to 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine (CAS No. 2228579-23-3)

3-(5-bromo-3-methylfuran-2-yl)butan-1-amine, identified by the CAS number 2228579-23-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both bromine and amine functional groups makes it a versatile intermediate for various chemical transformations, enabling the synthesis of more complex molecules.

The structural motif of 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine consists of a butanamine backbone substituted with a 5-bromo-3-methylfuran moiety. This combination of functional groups enhances its reactivity, making it a valuable building block in the construction of pharmacophores. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in biologically active molecules. The furan ring in 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine is a classic example of such a scaffold, known for its ability to mimic natural products and exhibit diverse biological activities. Studies have shown that furan derivatives can interact with various biological targets, including enzymes and receptors, making them promising candidates for therapeutic intervention.

The amine group at the terminal position of the butyl chain provides another avenue for chemical modification. Primary amines are well-documented participants in drug chemistry, often serving as sites for attachment to other pharmacophoric units or as part of peptidomimetic structures. This dual functionality makes 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine an intriguing candidate for designing novel therapeutic agents.

Recent advancements in synthetic methodologies have further highlighted the utility of 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine. For instance, transition-metal-catalyzed reactions have enabled efficient construction of complex molecular architectures from this precursor. Such techniques have been leveraged to develop libraries of derivatives for high-throughput screening, accelerating the discovery process in drug development.

The pharmaceutical industry has shown particular interest in compounds that can modulate neurological pathways. The structural features of 3-(5-bromo-3-methylfuran-2-yl)butan-1-amine suggest potential activity in this domain. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to central nervous system (CNS) disorders, although further investigation is warranted to fully elucidate their mechanisms of action.

Moreover, the synthesis of 3-(5-bromo-3-methylfuran-2-yll)butan-l-amincle involves well-established protocols that ensure high yields and purity. This reliability is crucial for industrial applications where consistency and reproducibility are paramount. The compound's stability under various storage conditions also enhances its practicality as an intermediate in large-scale chemical processes.

The growing emphasis on green chemistry has prompted researchers to explore sustainable synthetic routes for compounds like 3-(5-bromo-l methylfuran-Z-yll)butan-l-amincle. Catalytic methods that minimize waste and energy consumption are being actively developed. Such innovations not only align with environmental goals but also improve economic feasibility by reducing costs associated with purification and recovery steps.

In conclusion, 3-(5-bromo-l methylfuran-Z-yll)butan-l-amincle (CAS No. 2228579 23 33 is a multifaceted compound with significant potential in pharmaceutical research and development Its unique structural features and reactivity make it a valuable tool for synthetic chemists while its biological relevance positions it as a promising candidate for future therapeutic applications Further exploration into its derivatives and synthetic modifications will undoubtedly continue to expand its utility across multiple scientific disciplines。

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